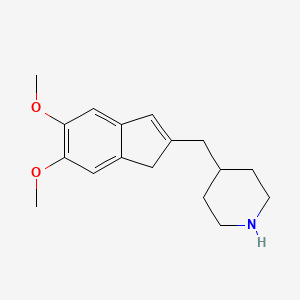![molecular formula C11H13NO7 B600880 Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester CAS No. 799241-85-3](/img/structure/B600880.png)
Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO7. The molecular weight is 271.22. The exact molecular structure is not available in the search results.Physical And Chemical Properties Analysis
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Ether, Methanol . It should be stored at room temperature for short-term only. Long-term storage is recommended at -20°C .Applications De Recherche Scientifique
Synthesis of Carboxylic and Pyran Carboxylic Acids Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester is involved in the synthesis of carboxylic acids, showcasing its potential in organic synthesis. A study detailed a three-component synthesis involving this compound, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine, which resulted in the formation of methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids (Lisovenko, Dmitriev, & Dryahlov, 2016).
Synthesis of Furo[2,3-b]pyridines The compound plays a crucial role in the synthesis of disubstituted furo[2,3-b]pyridines, indicating its importance in the construction of complex molecular structures. A specific methodology involved a three-step sequence from readily available materials, resulting in furo[2,3-b]pyridines with various functional groups, highlighting the versatility of this compound in synthetic chemistry (Beutner, Kuethe, & Yasuda, 2009).
Direct Palladium Iodide Catalyzed Oxidative Carbonylation The compound's derivatives have been efficiently converted into high-value furan-3-carboxylic esters through a direct palladium iodide catalyzed oxidative carbonylation process. This method underlines the significance of the compound in facilitating one-step synthesis processes in organic chemistry (Gabriele et al., 2012).
Antimicrobial Activity Derivatives of the compound were investigated for their antimicrobial properties, indicating its potential in medical applications. The study focused on the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives and evaluated their antimicrobial activity against yeast-like fungi Candida albicans, as well as Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).
Transdermal Permeation Enhancers The compound's ester and amide derivatives have been tested for their activity as transdermal permeation enhancers, demonstrating its utility in enhancing the absorption of drugs through the skin. This indicates the compound's potential role in pharmaceutical formulations (Farsa, Doležal, & Hrabálek, 2010).
Propriétés
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNCYVHQSHFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



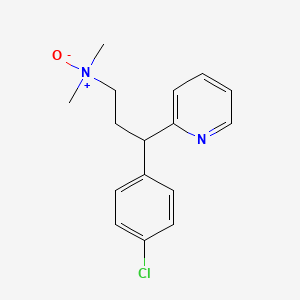
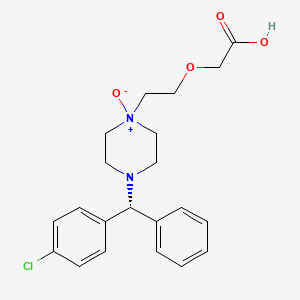
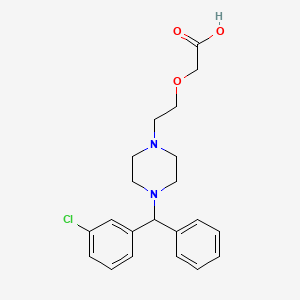

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
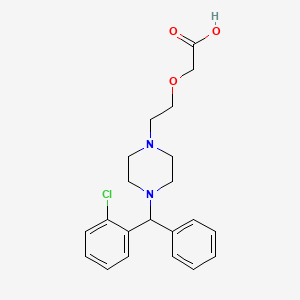
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

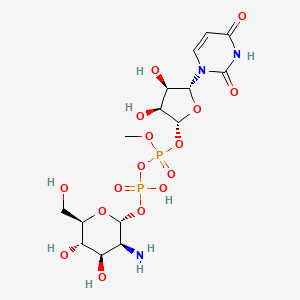
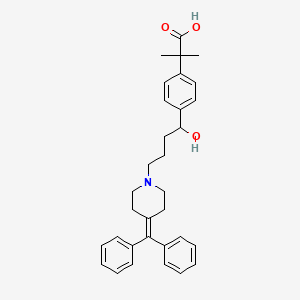
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
